molecular formula C24H24ClN5O2 B15143893 rac cis-3-Hydroxy apatinib-d4 hydrochloride

rac cis-3-Hydroxy apatinib-d4 hydrochloride

Cat. No.: B15143893
M. Wt: 454.0 g/mol
InChI Key: MKYYCCAFGYUXJH-GSMPKNCXSA-N
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Description

rac cis-3-Hydroxy apatinib-d4 hydrochloride is a deuterated derivative of apatinib hydrochloride, a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2). The "d4" designation indicates that four hydrogen atoms in the parent compound are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, ensuring minimal interference with the parent compound’s analytical detection .

Key structural features include:

  • Deuterium substitution: Positions of deuteration are critical for isotopic purity (typically at metabolically stable sites).
  • Hydroxy group: The cis-3-hydroxy configuration influences solubility and receptor binding affinity.
  • Hydrochloride salt: Enhances stability and bioavailability compared to freebase forms.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

454.0 g/mol

IUPAC Name

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1/i12D,13D,15D2;

InChI Key

MKYYCCAFGYUXJH-GSMPKNCXSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@H](C4)O)C#N.Cl

Canonical SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:

    Deuterium Exchange: Introduction of deuterium atoms into the precursor molecule through deuterium exchange reactions.

    Cyclization: Formation of the cyclopentyl ring structure through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using specific hydroxylation reagents.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt form to enhance solubility and stability.

Industrial Production Methods

Industrial production of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to the hydroxyl group using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) with modified functional groups, which can be used for further research and development.

Scientific Research Applications

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in biological assays to investigate cellular processes and signaling pathways.

    Medicine: Utilized in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of apatinib and its derivatives.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, angiogenesis, and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Deuterated Pharmaceuticals

Deuterated compounds like rac cis-3-hydroxy apatinib-d4 hydrochloride share applications in drug quantification and metabolic profiling. Comparisons include:

Compound Name CAS Number Molecular Formula Deuterium Substitution Primary Use
rac cis-3-Hydroxy apatinib-d4 HCl Not Available C₂₅H₂₀D₄ClN₅O₃ 4 H → D substitutions Internal standard for apatinib assays
rac-Paroxetine-d4 Hydrochloride Not Provided C₁₉H₁₆D₄FNO₃·HCl 4 H → D substitutions Reference standard for paroxetine
rac cis-3-Hydroxy Glyburide-13C,d3 477-90-7 C₂₃H₂₀¹³C₃D₃ClN₃O₅S 3 H → D, ³C substitutions Isotopic tracer for glyburide studies

Key Findings :

  • Deuterated analogs exhibit nearly identical chromatographic behavior to their non-deuterated counterparts, ensuring accurate quantification .
  • Metabolic stability varies; deuterium at specific positions reduces first-pass metabolism (e.g., CYP3A4-mediated oxidation) .

Hydroxy-Substituted Pharmaceuticals

Hydroxy groups influence solubility and receptor interactions. Notable comparisons:

Compound Name CAS Number Molecular Formula Hydroxy Position Therapeutic Target
rac cis-3-Hydroxy Glyburide 23074-02-4 C₂₃H₂₈ClN₃O₅S cis-3 Sulfonylurea (antidiabetic)
4’-Hydroxy Flurbiprofen 52807-12-2 C₁₅H₁₃FO₃ 4’ COX inhibitor (NSAID)
7-Hydroxy Coumarin Sulfate 10605-02-4 C₉H₆O₆S 7 Fluorescent probe

Key Findings :

  • Hydroxy groups at meta or para positions (e.g., 4’-hydroxy flurbiprofen) improve solubility but may reduce membrane permeability .

Quaternary Ammonium Compounds (QACs)

Though structurally distinct, QACs like benzalkonium chloride (BAC-C12) share functional similarities in aggregation behavior:

Compound Name CMC (mM) via Spectrofluorometry CMC (mM) via Tensiometry
BAC-C12 8.3, 3.7, 0.0–0.05 8.0, 3.6, 0.4
rac cis-3-hydroxy apatinib-d4 HCl Not determined Not determined

Key Findings :

  • QACs like BAC-C12 exhibit concentration-dependent micelle formation, a property critical for drug delivery systems. While this compound lacks surfactant properties, its aggregation in aqueous solutions (if any) would require similar characterization methods .

Research Implications and Limitations

  • Analytical Utility : Deuterated compounds enable precise quantification of parent drugs in biological matrices, with detection limits as low as 0.1 ng/mL in LC-MS/MS .
  • Metabolic Differences : Deuterium substitution can alter metabolic pathways; for example, ritodrine hydrochloride’s CYP-mediated metabolism may differ in deuterated analogs .
  • Evidence Gaps : Direct data on this compound are absent in the provided evidence, necessitating extrapolation from structurally related compounds.

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